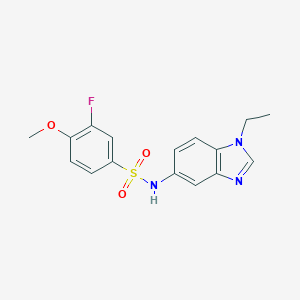
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a cyano group and a phenyl group, along with a morpholinoacetamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide typically involves the reaction of 4-cyano-1-phenyl-1H-pyrazole-5-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the phenyl group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an insecticide targeting the ryanodine receptor in insects.
Medicine: Explored for its potential antiviral activity against the tobacco mosaic virus (TMV).
Wirkmechanismus
The mechanism of action of N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the ryanodine receptor in insects, leading to disruption of calcium ion homeostasis and ultimately causing insect mortality . In antiviral applications, the compound interacts with viral proteins, inhibiting their function and preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with insecticidal activity.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide: A compound with antiviral activity against TMV.
Uniqueness
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide is unique due to its combination of a pyrazole ring with a morpholinoacetamide moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to similar compounds .
Eigenschaften
CAS-Nummer |
724703-21-3 |
|---|---|
Molekularformel |
C16H17N5O2 |
Molekulargewicht |
311.34g/mol |
IUPAC-Name |
N-(4-cyano-2-phenylpyrazol-3-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H17N5O2/c17-10-13-11-18-21(14-4-2-1-3-5-14)16(13)19-15(22)12-20-6-8-23-9-7-20/h1-5,11H,6-9,12H2,(H,19,22) |
InChI-Schlüssel |
NWPOVEYUWRUGSY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=C(C=NN2C3=CC=CC=C3)C#N |
Kanonische SMILES |
C1COCCN1CC(=O)NC2=C(C=NN2C3=CC=CC=C3)C#N |
Löslichkeit |
42.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Acetyl-5-{[4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]sulfonyl}indoline](/img/structure/B496781.png)
![3,3-dimethyl-5-oxo-5-{[1-(2-phenylethyl)-1H-benzimidazol-5-yl]amino}pentanoic acid](/img/structure/B496782.png)
![1-Acetyl-5-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)indoline](/img/structure/B496784.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B496785.png)


![1-acetyl-N-[1-(2-phenylethyl)-1H-benzimidazol-5-yl]-5-indolinesulfonamide](/img/structure/B496789.png)
![6-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B496790.png)



![1-[4-({4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}sulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B496796.png)


